
2,6-Dimethylocta-1,5,7-trien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylocta-1,5,7-trien-3-ol is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a distinctive camphor-like odor. This compound is also known by other names such as Hotrienol and 3,7-Dimethyl-1,5,7-octatrien-3-ol . It is commonly used in the fragrance industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylocta-1,5,7-trien-3-ol typically involves the reaction of isoprene units through a series of steps that include allylic oxidation and subsequent reduction. One common method involves the use of Grignard reagents to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of myrcene, followed by selective oxidation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethylocta-1,5,7-trien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,6-dimethyloctanal.
Reduction: Formation of 2,6-dimethyloctanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethylocta-1,5,7-trien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylocta-1,5,7-trien-3-ol involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the presence of conjugated double bonds and the hydroxyl group, which can participate in various chemical transformations .
Comparación Con Compuestos Similares
Linalool: Another terpene alcohol with a floral scent.
Geraniol: A monoterpenoid and alcohol with a rose-like odor.
Citronellol: A natural acyclic monoterpenoid with a sweet, floral aroma.
Comparison: 2,6-Dimethylocta-1,5,7-trien-3-ol is unique due to its specific structure, which includes conjugated double bonds and a hydroxyl group at the third position. This structure imparts distinct chemical and olfactory properties, making it valuable in the fragrance industry. Unlike linalool and geraniol, which have more straightforward structures, this compound offers a more complex aroma profile .
Propiedades
Número CAS |
29414-56-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(5E)-2,6-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5-6,10-11H,1-2,7H2,3-4H3/b9-6+ |
Clave InChI |
TYDDWHVJHGIJCW-RMKNXTFCSA-N |
SMILES isomérico |
CC(=C)C(C/C=C(\C)/C=C)O |
SMILES canónico |
CC(=C)C(CC=C(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



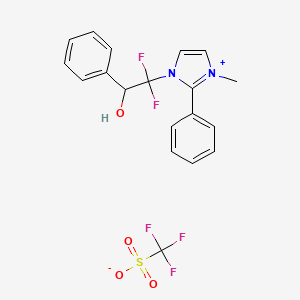


![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)

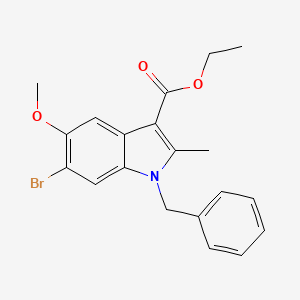
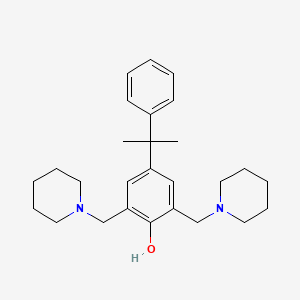
![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
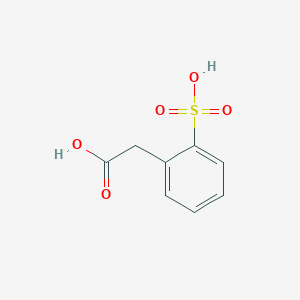
![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
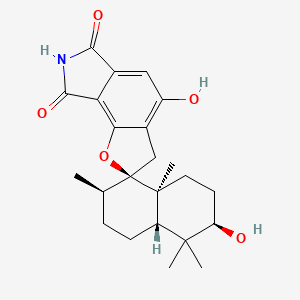
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
